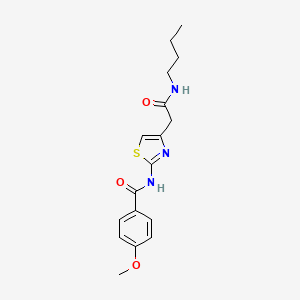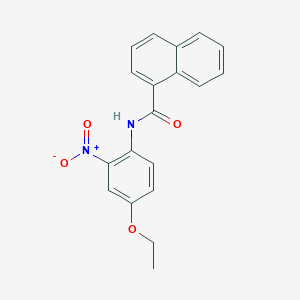
7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride: is a chemical compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 2-fluorophenyl group in the structure of this compound imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. One common method involves the reaction of a 2-fluorophenyl-substituted amine with a thiol or disulfide compound under acidic conditions.
Introduction of the Hydrochloride Group: The hydrochloride salt form of the compound is obtained by treating the free base of 7-(2-Fluorophenyl)-1,4-thiazepane with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazepane derivative with a reduced sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Various substituted fluorophenyl thiazepane derivatives.
Applications De Recherche Scientifique
Chemistry: 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: this compound may have potential therapeutic applications due to its biological activity. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science and catalysis.
Mécanisme D'action
The mechanism of action of 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
7-Phenyl-1,4-thiazepane hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
7-(2-Bromophenyl)-1,4-thiazepane hydrochloride: Contains a bromine atom, which can affect the compound’s interactions with biological targets.
Uniqueness: The presence of the 2-fluorophenyl group in 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
7-(2-fluorophenyl)-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLIICJWHVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)







![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2443996.png)

![N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide](/img/structure/B2443998.png)
![N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2444000.png)
![4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2444001.png)
